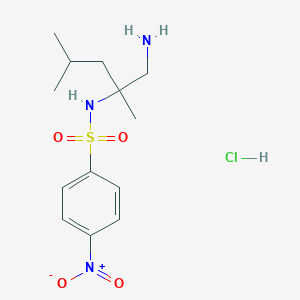
N-(1-amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride, commonly known as ADMPH, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. ADMPH is a sulfonamide derivative that has been synthesized through a multistep process, which involves the reaction of various reagents in a controlled manner.
作用機序
The mechanism of action of ADMPH is not fully understood, but it is believed to be related to its ability to bind to specific receptors in cells. ADMPH has been shown to bind to the active site of enzymes, thereby inhibiting their activity. It has also been shown to interact with DNA, leading to the inhibition of DNA replication.
Biochemical and Physiological Effects:
ADMPH has been shown to have a range of biochemical and physiological effects. It has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. ADMPH has also been shown to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of cancer cells in vitro. Furthermore, ADMPH has been shown to have potential applications in the field of neuroscience, as it has been shown to modulate the activity of neurotransmitters in the brain.
実験室実験の利点と制限
ADMPH has several advantages for use in lab experiments. It is easy to synthesize and has a high purity level, making it a reliable compound for use in experiments. ADMPH also exhibits a high degree of stability, making it suitable for long-term storage. However, ADMPH also has some limitations. It is a relatively expensive compound, which may limit its use in some experiments. Additionally, ADMPH has a low solubility in water, which may limit its use in some experimental conditions.
将来の方向性
There are several future directions for the study of ADMPH. One potential direction is the development of new drugs based on the structure of ADMPH. ADMPH has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. Another potential direction is the study of the mechanism of action of ADMPH. Further research is needed to fully understand how ADMPH interacts with cells and how it exerts its effects. Additionally, there is potential for the use of ADMPH in the field of neuroscience, as it has been shown to modulate the activity of neurotransmitters in the brain. Further research is needed to fully understand the potential applications of ADMPH in this field.
合成法
The synthesis of ADMPH involves a multistep process, which includes the reaction of 4-nitrobenzenesulfonyl chloride with 2,4-dimethylpentan-2-amine in the presence of a base such as triethylamine. This reaction leads to the formation of the intermediate product, 4-nitrobenzenesulfonamide. The next step involves the reduction of the nitro group to an amino group using a reducing agent such as palladium on carbon. The final step involves the quaternization of the amino group with hydrochloric acid to form ADMPH.
科学的研究の応用
ADMPH has been extensively studied for its potential applications in the field of scientific research. It has been shown to exhibit antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs. ADMPH has also been studied for its potential use as a fluorescent probe for the detection of metal ions in biological systems. Furthermore, ADMPH has been shown to have potential applications in the field of cancer research, as it has been shown to inhibit the growth of cancer cells in vitro.
特性
IUPAC Name |
N-(1-amino-2,4-dimethylpentan-2-yl)-4-nitrobenzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S.ClH/c1-10(2)8-13(3,9-14)15-21(19,20)12-6-4-11(5-7-12)16(17)18;/h4-7,10,15H,8-9,14H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIYJMNZZTRTMJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)(CN)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-amino-2,4-dimethylpentan-2-yl)-4-nitrobenzene-1-sulfonamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-Aminophenyl)-2,5,7-trimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B2516719.png)
![1-[2-(Adamantan-1-yl)ethoxy]-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-2-ol hydrochloride](/img/structure/B2516720.png)
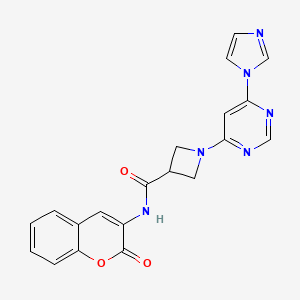
![2-Ethyl-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2516723.png)
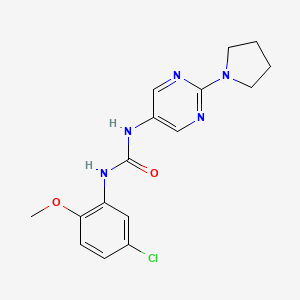
![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((3-fluoro-4-methylphenyl)amino)formamide](/img/structure/B2516725.png)
![N-(4-amino-2-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)benzamide](/img/structure/B2516726.png)
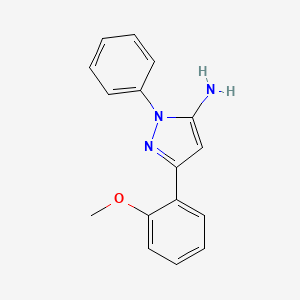
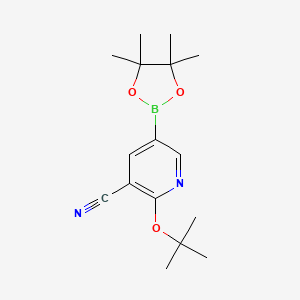
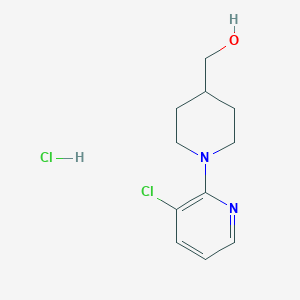
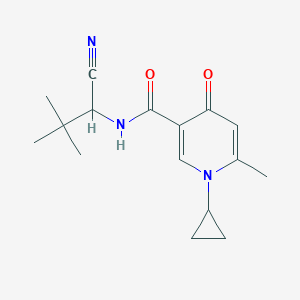
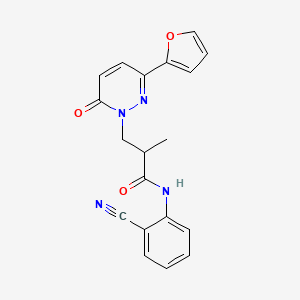
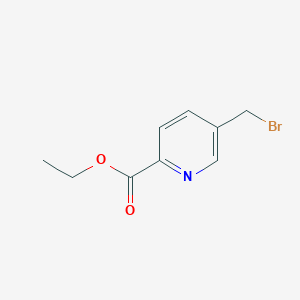
![9-[2-(dibenzylamino)ethyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2516741.png)